molecular formula C25H24N2O2S B11440688 N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B11440688
M. Wt: 416.5 g/mol
InChI Key: KVOJSVKNJYGVBM-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a complex organic compound that features a benzothiazole ring and a diphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Attachment of the Diphenylpropyl Group: This step involves the reaction of the benzothiazole derivative with a diphenylpropyl halide under basic conditions.

    Formation of the Propanamide Linkage: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigation of its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-2-yl)propanamide: Similar structure but with a different position of the benzothiazole ring.

    N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-4-yl)propanamide: Another positional isomer.

Uniqueness

N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C25H24N2O2S/c28-24(16-18-27-22-13-7-8-14-23(22)30-25(27)29)26-17-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21H,15-18H2,(H,26,28)

InChI Key

KVOJSVKNJYGVBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CCN2C3=CC=CC=C3SC2=O)C4=CC=CC=C4

Origin of Product

United States

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